molecular formula C₁₄H₂₅NO₁₁ B043319 汤姆森-弗里登赖希抗原 CAS No. 3554-90-3

汤姆森-弗里登赖希抗原

货号 B043319
CAS 编号: 3554-90-3
分子量: 383.35 g/mol
InChI 键: QCQYVCMYGCHVMR-AAZUGDAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Thomsen-Friedenreich antigen (TF antigen) is a tumor-associated disaccharide structure, expressed in over 90% of carcinomas. It plays a role in the adhesive properties of tumor cells involved in metastasis. The expression and potential of TF antigen as a target for cancer therapy have been widely studied, indicating its significance in cancer diagnosis and potential treatment strategies (Almogren et al., 2012).

Synthesis Analysis

Chemoenzymatic synthesis approaches have been developed for the TF antigen, highlighting efficient methods to create mono- and di-fluorinated TF antigens and their derivatives. These methodologies underline the flexibility and efficiency of producing TF antigen for research and therapeutic purposes (Yan et al., 2013).

Molecular Structure Analysis

The TF antigen, consisting of the disaccharide galactose-β1,3-N-acetylgalactosamine attached to serine or threonine residues of proteins, has been the focus of structural analyses to understand its role in cancer development, progression, and metastasis. Advanced methods allow the detection and imaging of TF antigen disaccharides with high sensitivity and selectivity, contributing to our understanding of its molecular structure and significance in cancer biology (Li et al., 2014).

Chemical Reactions and Properties

The synthesis of gold nanoparticles bearing the TF disaccharide illustrates the chemical versatility of TF antigen in forming stable, multivalent platforms for potential therapeutic applications. This research demonstrates the antigen's chemical reactivity and its potential in developing novel cancer treatments (Svarovsky et al., 2005).

Physical Properties Analysis

The occurrence of the TF antigen on gut bacteria and its structural confirmation through immunochemical analysis and mass spectrometry highlights its physical properties. Such studies provide insights into the antigen's natural presence and implications for cancer immunosurveillance and vaccine development (Henderson et al., 2011).

Chemical Properties Analysis

Investigations into glycoconjugates comprising N-acyl-modified TF antigens aim to overcome the low immunogenicity of the TF antigen for anticancer vaccine development. These studies underscore the antigen's chemical properties and their manipulation to enhance immunogenicity and therapeutic potential (Sun et al., 2016).

科学研究应用

  1. 与癌症相关的抗原和疫苗开发:TF 糖表位被认为是与癌症相关的普通抗原,可用于开发肿瘤疫苗 (Toma 等,1999)

  2. 免疫反应研究:氟化 TF 抗原及其唾液酸化衍生物的化学酶促合成对于研究免疫反应很有用 (Yan 等,2013)

  3. 结直肠癌中的靶向成像:以花生凝集素作为 TF 结合分子的纳米信标可以检测息肉中的 TF 抗原,有助于及时检测结肠异常组织 (Nakase 等,2017)

  4. 结肠癌中的癌前抗原:TF 抗原可能是人类结肠中的癌前抗原,表现出不同的抗原特异性 (Yuan 等,1986)

  5. 肿瘤诊断中的生物医学研究潜力:TF 抗原被认为是与泛癌相关的抗原,在肿瘤诊断中具有重大潜力 (Hanisch & Baldus,1997)

  6. 在乳腺癌转移中的作用:TF 和 Tn 抗原参与肿瘤细胞与内皮的粘附,这是转移形成的关键步骤,并且可以作为治疗干预的目标 (Kölbl 等,2016)

  7. 癌症诊断和预后标志物:TF 特异性抗体是癌症诊断和预后的便捷且普遍的标志物 (Kurtenkov,2020)

  8. 潜在的抗癌疫苗:N-酰基修饰的 TF 抗原偶联物可以刺激更高滴度的 IgG 抗体并诱导细胞免疫,表明其作为抗癌疫苗的潜力 (Sun 等,2016)

  9. 在癌症进展中的功能重要性:TF 在癌细胞中的发生率增加在癌症进展中可能具有功能性重要性,使其能够与内源性碳水化合物结合蛋白增加相互作用 (Yu,2007)

  10. 与肿瘤相关的分子:TF 抗原 (Gal-GalNAc) 是一种与肿瘤相关的分子,其肿瘤限制可能取决于蛋白质骨架或碳水化合物结构与蛋白质的 β-糖苷键 (Dippold 等,1990)

属性

IUPAC Name

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQYVCMYGCHVMR-AAZUGDAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956926
Record name 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thomsen-friedenreich antigen

CAS RN

3554-90-3
Record name Thomsen-friedenreich antigen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thomsen-friedenreich antigen
Reactant of Route 2
Reactant of Route 2
Thomsen-friedenreich antigen
Reactant of Route 3
Thomsen-friedenreich antigen
Reactant of Route 4
Thomsen-friedenreich antigen
Reactant of Route 5
Thomsen-friedenreich antigen
Reactant of Route 6
Thomsen-friedenreich antigen

Citations

For This Compound
4,220
Citations
S Goletz, Y Cao, A Danielczyk, P Ravn… - Glycobiology and …, 2003 - Springer
… Kannagi, R., 2001, Increased expression ofUDP-galactose transporter messenger RNA in human colon cancer tissues and its implication in synthesis of Thomsen-Friedenreich antigen …
Number of citations: 53 link.springer.com
W Dippold, A Steinborn… - Environmental Health …, 1990 - ehp.niehs.nih.gov
… The Thomsen-Friedenreich antigen (Gal-GalNAc) represents … which recognizes the Thomsen-Friedenreich antigen according to … Tumor restriction of Thomsen-Friedenreich antigen …
Number of citations: 57 ehp.niehs.nih.gov
SE Baldus, TK Zirbes, FG Hanisch, D Kunze… - Cancer, 2000 - Wiley Online Library
BACKGROUND Up to now, the expression of the tumor‐associated Thomsen‐Friedenreich (TF) antigen in colorectal carcinoma has not been thoroughly investigated with particular …
J Samuel, AA Noujaim, GD MacLean, MR Suresh… - Cancer research, 1990 - AACR
… Thomsen-Friedenreich antigen in bladder tumors as detected by specific antibody: a … upon tissue blood group ABH and Thomsen-Friedenreich antigen status and karyotype of the initial …
Number of citations: 60 aacrjournals.org
VV Glinsky, GV Glinsky, K Rittenhouse-Olson… - Cancer research, 2001 - AACR
Interactions of metastatic cancer cells with vasculatory endothelium are critical during early stages of cancer metastasis. Understanding the molecular underpinnings of these …
Number of citations: 337 aacrjournals.org
O Kurtenkov, K Innos, B Sergejev… - BioMed Research …, 2018 - hindawi.com
Alterations in the glycosylation of serum total immunoglobulins show these antibodies to have a diagnostic potential for cancer but the disease-related Abs to the tumor-associated …
Number of citations: 13 www.hindawi.com
CF Bian, Y Zhang, H Sun, DF Li, DC Wang - PloS one, 2011 - journals.plos.org
The Thomsen-Friedenreich (TF or T) antigen, Galβ1-3GalNAcα1-O-Ser/Thr, is the core 1 structure of O-linked mucin type glycans appearing in tumor-associated glycosylation. The TF …
Number of citations: 86 journals.plos.org
R Singh, BJ Campbell, LG Yu, DG Fernig… - …, 2001 - academic.oup.com
… : CD44/oncofetal carbohydrate/peanut agglutinin/sialyl-Tn/Thomsen-Friedenreich antigen … colon cancer cell proliferation of two dietary Thomsen-Friedenreich antigen-binding lectins. …
Number of citations: 99 academic.oup.com
FG Hanisch, SE Baldus - Histology and histopathology, 1997 - digitum.um.es
… its constant or even growing attraction scientists have searched for specific reagents which would allow the unambiguous and sensitive detection of the Thomsen-Friedenreich antigen …
Number of citations: 85 digitum.um.es
K Dahlenborg, L Hultman, R Carlsson… - … journal of cancer, 1997 - Wiley Online Library
Five hybridomas producing human monoclonal antibodies (MAbs) of IgA and IgM isotypes reacting with the tumour associated TF antigen were generated after in vitro immunisation or …
Number of citations: 27 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。